N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide
Description
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, and a naphthalen-2-yloxy group attached to the acetamide moiety
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClINO2/c19-16-10-14(20)6-8-17(16)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBZEVINJNWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 2-naphthol.
Formation of Intermediate: The 2-chloro-4-iodoaniline is reacted with chloroacetyl chloride to form N-(2-chloro-4-iodophenyl)acetamide.
Final Product Formation: The intermediate is then reacted with 2-naphthol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalen-2-yloxy group.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the chloro or iodo groups.
Oxidation: Oxidized derivatives of the naphthalen-2-yloxy group.
Reduction: Reduced forms of the naphthalen-2-yloxy group.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The chloro and iodo groups can facilitate binding to enzymes or receptors, while the naphthalen-2-yloxy group can interact with hydrophobic pockets in proteins. This compound may modulate signaling pathways and affect cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
